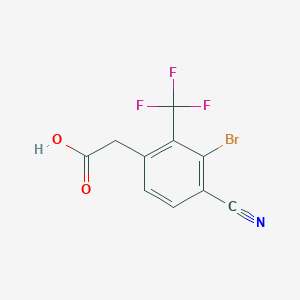

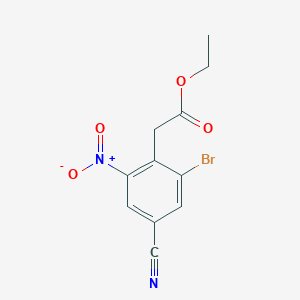

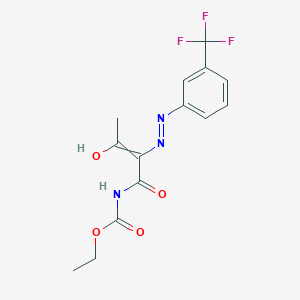

![molecular formula C11H7Cl2NO2S B1417220 2-[2-(2,3-ジクロロフェニル)-1,3-チアゾール-4-イル]酢酸 CAS No. 1094293-77-2](/img/structure/B1417220.png)

2-[2-(2,3-ジクロロフェニル)-1,3-チアゾール-4-イル]酢酸

説明

The compound is a derivative of phenylacetic acid, which is a type of non-steroidal anti-inflammatory drug (NSAID) . It has a role as a non-narcotic analgesic, an antipyretic, an EC 1.14.99.1 (prostaglandin-endoperoxide synthase) inhibitor, a xenobiotic, an environmental contaminant, a drug allergen and a non-steroidal anti-inflammatory drug .

Synthesis Analysis

While specific synthesis information for this compound was not found, similar compounds such as Diclofenac have been synthesized and characterized by physico-chemical analysis, spectral methods, TGA/DTA and X-Ray diffraction studies .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as crystallography, Hirshfeld surface, QTAIM and NCIPlots . The addition of two chlorine groups in the ortho position of the phenyl ring locks the ring in maximal torsion which is related to increased potency .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, 2,4-Dichlorophenylacetic acid has a molecular weight of 205.03 g/mol .科学的研究の応用

医薬品用途

化合物2-[2-(2,3-ジクロロフェニル)-1,3-チアゾール-4-イル]酢酸は、抗炎症作用と鎮痛作用を示し、医薬品用途で潜在的な可能性を秘めています。 研究によると、チアゾリジン環の存在によりこれらの活性が向上することが示唆されており、痛みや炎症の管理のための新しい薬剤の開発に役立つ可能性があります .

農薬用途

農薬研究では、この化合物は血液および土壌サンプル中のフェノキシアルカン酸系除草剤の検出のための内部標準として使用されてきました。 これは、除草剤の使用に関する環境モニタリングと安全性評価における役割を強調しています .

作用機序

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 2-[2-(2,3-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid may also interact with various biological targets.

Mode of Action

It is known that similar compounds, such as diclofenac acid, inhibit cyclooxygenase activity, thereby blocking the conversion of arachidonic acid to prostaglandins . Prostaglandins are key mediators of pain, fever, and inflammation .

Biochemical Pathways

Indole derivatives, which share structural similarities with this compound, are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

Similar compounds, such as 2,4-dichlorophenylacetic acid, have a molecular weight of 20504, a density of 13806 (rough estimate), a melting point of 101-103 °C, and a boiling point of 29445°C (rough estimate) . These properties may influence the compound’s bioavailability.

Result of Action

Similar compounds, such as diclofenac acid, are known to relieve pain, reduce fever, and alleviate inflammation by inhibiting cyclooxygenase activity .

Action Environment

It is known that similar compounds, such as 2,4-dichlorophenylacetic acid, are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These solubility properties may influence the compound’s action in different environments.

生化学分析

Biochemical Properties

2-[2-(2,3-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response . Additionally, it interacts with proteins involved in cell signaling pathways, such as kinases and phosphatases, modulating their activity and influencing downstream signaling events .

Cellular Effects

The effects of 2-[2-(2,3-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to affect the expression of genes involved in inflammation and apoptosis . Moreover, it can alter cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

At the molecular level, 2-[2-(2,3-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, its inhibition of COX enzymes reduces the production of prostaglandins, which are mediators of inflammation . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-[2-(2,3-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound can result in sustained changes in cellular processes, such as prolonged inhibition of inflammatory pathways .

Dosage Effects in Animal Models

The effects of 2-[2-(2,3-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as anti-inflammatory and analgesic properties . At higher doses, it can cause toxic or adverse effects, including gastrointestinal disturbances and liver toxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing significant toxicity .

Metabolic Pathways

2-[2-(2,3-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, it is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that are excreted in the urine . The compound’s effects on metabolic flux and metabolite levels can influence overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of 2-[2-(2,3-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, it may be transported into cells via organic anion transporters and distributed to various tissues, including the liver and kidneys .

Subcellular Localization

The subcellular localization of 2-[2-(2,3-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it can localize to the mitochondria, where it influences mitochondrial function and energy metabolism . Additionally, its presence in the nucleus can affect gene expression and transcriptional regulation .

特性

IUPAC Name |

2-[2-(2,3-dichlorophenyl)-1,3-thiazol-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2NO2S/c12-8-3-1-2-7(10(8)13)11-14-6(5-17-11)4-9(15)16/h1-3,5H,4H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZKQYIRJKQFPBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C2=NC(=CS2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

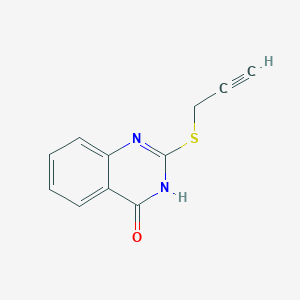

![2H-Indol-2-one, 1,3-dihydro-3-[(4-methoxyphenyl)imino]-5-nitro-](/img/structure/B1417148.png)

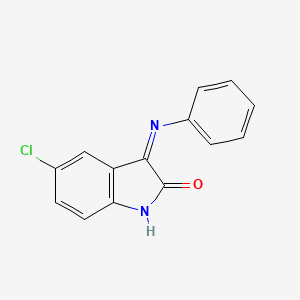

![5-Oxo-4,5-dihydro-1H-[1,2,4]triazole-3-carboxylic acid](/img/structure/B1417151.png)

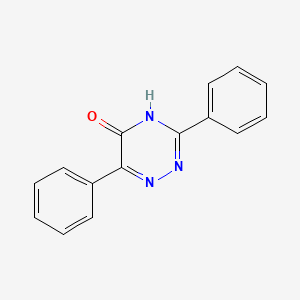

![1-(2-Hydroxyethyl)-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1417153.png)

![1,3-Dimethyl-1,6-dihydropyrazolo[3,4-c]pyrazole](/img/structure/B1417157.png)

![3-amino-5-methyl-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B1417159.png)